
Enloplatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件: エンロプラチンは、プラチナとその配位子との配位によって合成されます。このプロセスには、制御された条件下での適切な配位子とのプラチナ塩の反応が含まれます。 使用される配位子は、テトラヒドロピラン含有アミンとシクロブタンジカルボン酸です .
工業的生産方法: エンロプラチンの特定の工業的生産方法は広く文書化されていませんが、一般的なアプローチには、大規模な配位化学技術が含まれます。 これらの方法は、医療における適用にとって重要な化合物の純度と一貫性を保証します .
化学反応の分析
反応の種類: エンロプラチンは、次のようなさまざまな化学反応を起こします。
置換反応: 配位錯体中の配位子が他の配位子に置き換わる可能性があります。
酸化還元反応: プラチナ中心の酸化状態の変化に関与します.
一般的な試薬と条件:
置換反応: 通常、錯体中の既存の配位子を置き換えることができる求核剤を伴います。
酸化還元反応: 通常、制御された条件下で特定の酸化剤または還元剤を必要とします.
主な生成物: これらの反応から形成される主な生成物は、使用される試薬の種類と特定の条件によって異なります。 たとえば、置換反応は、異なる配位子を持つ新しいプラチナ錯体を生成することができます .
科学的研究の応用
Clinical Applications
-
Treatment of Ovarian Cancer :
- Enloplatin was specifically designed for use in patients with platinum-refractory ovarian cancer. In a phase II study involving 18 patients, a partial response was observed in one patient, with a median survival of 9.4 months . However, the overall efficacy was deemed minimal, indicating that while it may have some therapeutic potential, it is not a frontline treatment option.
-
Pharmacokinetics :
- The pharmacokinetic profile of this compound resembles that of carboplatin, which suggests that the cyclobutanedicarboxylato ligand significantly influences its behavior in plasma . The drug's elimination half-life ranges from approximately 52 to 56 hours in blood plasma, which allows for sustained exposure in patients receiving treatment .
-
Side Effects and Toxicity :
- This compound's side effects are primarily related to myelosuppression, which is dose-limiting. Nephrotoxicity is also noted but remains manageable . Unlike other platinum-based drugs, this compound does not exhibit significant neurotoxicity or ototoxicity, making it a potentially safer alternative for certain patient populations .
Comparative Analysis with Other Platinum-Based Drugs
Drug | Efficacy | Main Side Effects | Cross-Resistance |
---|---|---|---|
This compound | Minimal in ovarian cancer | Myelosuppression, nephrotoxicity | Carboplatin, zeniplatin |
Carboplatin | Effective in various cancers | Myelosuppression, nephrotoxicity | Limited cross-resistance |
Cisplatin | Broad efficacy | Nephrotoxicity, neurotoxicity | High resistance in some tumors |
Oxaliplatin | Effective for colorectal cancer | Peripheral neuropathy | Some resistance mechanisms |
Case Studies and Research Findings
- Phase II Study Insights :
-
Potential Modifications :
- Research into modifying platinum compounds has been ongoing to enhance their efficacy and reduce systemic toxicity. Strategies include the development of novel delivery systems and combination therapies that could potentially improve outcomes for patients resistant to traditional platinum therapies .
- Nanotechnology Applications :
作用機序
エンロプラチンは、DNAに結合して架橋を形成することで作用し、DNAの複製と転写を阻害します。 これは、癌細胞の細胞周期停止とアポトーシス(プログラム細胞死)を引き起こします . エンロプラチンの分子標的は、DNAとDNA修復経路に関与するさまざまなタンパク質です .
類似の化合物:
- シスプラチン
- カルボプラチン
- オキサリプラチン
- ゼニプラチン
- ピコプラチン
- ミボプラチン
- セブリプラチン
- スピロプラチン
- イプロプラチン
- オルマプラチン
比較: エンロプラチンは、テトラヒドロピラン含有アミンとシクロブタンジカルボン酸を含む特定の配位子構造が特徴です。 この構造は、薬物動態と薬力学に影響を与え、他のプラチナ系化合物とは異なります . エンロプラチンは、他のプラチナ系薬剤とは異なり、腎毒性、神経毒性、難聴は最小限であることが示されていますが、用量制限性の骨髄抑制を引き起こします .
類似化合物との比較
- Cisplatin
- Carboplatin
- Oxaliplatin
- Zeniplatin
- Picoplatin
- Miboplatin
- Sebriplatin
- Spiroplatin
- Iproplatin
- Ormaplatin
Comparison: Enloplatin is unique in its specific ligand structure, which includes a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid. This structure influences its pharmacokinetics and pharmacodynamics, making it distinct from other platinum-based compounds . Unlike some other platinum drugs, this compound has shown minimal nephrotoxicity, neurotoxicity, and ototoxicity, but it does cause dose-limiting myelosuppression .
生物活性
Enloplatin is a novel platinum-based antineoplastic agent that has shown promise in the treatment of various cancers, particularly those resistant to traditional platinum therapies. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical findings, supported by data tables and relevant case studies.
This compound is characterized as a coordination complex of platinum, featuring two bidentate ligands: a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid (CBDCA). The CBDCA ligand is similar to that of carboplatin, which influences its pharmacokinetic properties significantly .
The mechanism of action for platinum-based drugs, including this compound, involves several critical steps:
- Transmembrane Transport : this compound enters tumor cells via passive diffusion and transport proteins such as organic cation transporters (OCT1-3) and copper transporter 1 (CTR1).
- Hydration-Dissociation : Once inside the cell, it undergoes hydration to form reactive cationic species.
- Target Migration : These species migrate to the nucleus.
- DNA Binding : this compound forms intra- and interstrand crosslinks with DNA, primarily targeting the N7 position of guanine bases. This binding interferes with DNA replication and transcription, leading to apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it has similar absorption characteristics to carboplatin. Studies have shown that this compound's distribution and elimination half-life are comparable to those of other platinum-based drugs, which is crucial for determining dosing regimens in clinical settings .
Case Study Overview
A notable clinical study evaluated the efficacy of this compound in patients with platinum-refractory ovarian cancer. In this phase II trial involving 18 evaluable patients, participants received intravenous infusions of this compound over 1.5 hours. The study aimed to determine the drug's effectiveness and safety profile .
Results Summary:
Study Parameter | Outcome |
---|---|
Number of Patients | 18 |
Complete Response | 1 patient (5.6%) |
Partial Response | 3 patients (16.7%) |
Stable Disease | 9 patients (50%) |
Progressive Disease | 5 patients (27.8%) |
Adverse Effects | Mild to moderate; manageable |
The results indicated a modest response rate, with approximately 22.3% of patients achieving either a complete or partial response . Adverse effects were primarily hematological, aligning with common side effects associated with platinum-based therapies.
Comparative Efficacy
In comparison to established agents like cisplatin and carboplatin, this compound exhibits a unique profile that may enhance its effectiveness against resistant cancer types. Research indicates that modifications in ligand structure can lead to improved selectivity for tumor cells and reduced toxicity profiles .
特性
IUPAC Name |
[4-(aminomethyl)oxan-4-yl]methanamine;cyclobutane-1,1-dicarboxylic acid;platinum |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.C6H8O4.Pt/c8-5-7(6-9)1-3-10-4-2-7;7-4(8)6(5(9)10)2-1-3-6;/h1-6,8-9H2;1-3H2,(H,7,8)(H,9,10); |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYYEDWZHRMBOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O.C1COCCC1(CN)CN.[Pt] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5Pt |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does enloplatin exert its anti-tumor effects?
A: Like other platinum-based chemotherapy drugs, this compound's primary target is DNA. While the exact mechanism of action is still under investigation, research suggests that this compound forms crosslinks with DNA, primarily at guanine bases, disrupting DNA replication and transcription processes. [, ] These DNA adducts ultimately trigger cell cycle arrest and apoptosis, leading to tumor cell death.
Q2: What is the role of glutathione (GSH) in this compound resistance?
A: Elevated GSH levels have been implicated in resistance to several platinum-based drugs, including this compound. [, ] GSH, a potent intracellular antioxidant, can potentially deactivate this compound through direct interaction, decreasing its effective concentration and ability to form DNA adducts. [, ]
Q3: How is this compound metabolized and eliminated from the body?
A: this compound's pharmacokinetic profile closely resembles that of carboplatin, suggesting that the cyclobutanedicarboxylato (CBDCA) ligand plays a significant role in its metabolic fate. Elimination of this compound occurs primarily through renal excretion.
Q4: What is the current clinical status of this compound?
A: While this compound demonstrated some anti-tumor activity in a Phase II clinical trial for platinum-refractory ovarian cancer, it ultimately did not proceed to further clinical development. This decision likely stemmed from a combination of factors, including limited efficacy and significant dose-limiting toxicities, particularly neutropenia. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。